Product packaging for Amolopin-2c(Cat. No.:)

Amolopin-2c

Cat. No.: B1578621
Attention: For research use only. Not for human or veterinary use.
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Description

Amolopin-2c is a synthetic peptide with a sequence of H-Leu-Leu-Pro-Ile-Val-Gly-Lys-Leu-Leu-Ser-Gly-Leu-Leu-NH2, sourced from the skin of the rufous-spotted torrent frog ( Amolops loloensis ) . Research indicates that this compound exhibits antibacterial and antifungal properties, making it a compound of interest in microbiology and infectious disease studies . This peptide has a molecular formula of C65H119N15O14 and a molecular weight of 1334.7 g/mol . It is supplied as a lyophilized powder with a high purity of 98.1%, as determined by HPLC analysis . To preserve stability, it should be stored in a freezer at or below -20 °C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans .

Properties

bioactivity

Antibacterial, Antifungal

sequence

LLPIVGKLLSGLL

Origin of Product

United States

Advanced Methodologies for Amolopin 2c Isolation, Purification, and Analytical Characterization

Advanced Mass Spectrometry for Molecular Analysis

Peptide Mass Fingerprinting and De Novo Sequencing Approaches

Peptide Mass Fingerprinting (PMF) and de novo sequencing are foundational proteomic techniques used for the identification and primary structure analysis of proteins and peptides. mtoz-biolabs.com

PMF involves the enzymatic digestion of a target protein, followed by mass analysis of the resulting peptide fragments using mass spectrometry, often MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight). mtoz-biolabs.comcreative-proteomics.com The resulting mass spectrum, or "fingerprint," is a unique set of mass-to-charge (m/z) values corresponding to the digested peptides. mtoz-biolabs.com This experimental fingerprint is then compared against theoretical peptide masses generated from protein databases to find a match. matrixscience.com For a novel peptide like Amolopin-2c, this process would typically involve its digestion with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine (B10760008) (K) and arginine (R) residues. Given the known sequence of this compound (LLPIVGKLLSGLL), trypsin would cleave after the single lysine residue, yielding two distinct peptide fragments. cpu-bioinfor.org

De novo sequencing , in contrast, determines a peptide's amino acid sequence directly from its tandem mass spectrum without relying on a sequence database. nih.govrapidnovor.com This is particularly vital for identifying novel peptides or those from organisms with unsequenced genomes. nih.gov The process involves analyzing the mass differences between adjacent fragment ions in an MS/MS spectrum to deduce the sequence one amino acid at a time. rapidnovor.com For this compound, this would provide an unbiased confirmation of its primary structure. Modern algorithms, often enhanced by machine learning and trained on vast datasets, can perform de novo sequencing with high speed and accuracy. bruker.com

Table 1: Theoretical Peptide Mass Fingerprinting Data for this compound After Tryptic Digestion
Original PeptideSequenceEnzymeResulting FragmentFragment SequenceMonoisotopic Mass (Da)Expected m/z ([M+H]⁺)
This compoundLLPIVGKLLSGLLTrypsinFragment 1LLPIVGK753.53754.54
Fragment 2LLSGLL586.41587.42

Tandem Mass Spectrometry (MS/MS) for Primary Sequence Verification

Tandem mass spectrometry (MS/MS) is the cornerstone of de novo sequencing and the definitive method for verifying a peptide's primary amino acid sequence. hawaii.edu The technique involves multiple stages of mass analysis. First, the intact peptide ion (the precursor ion) is selected in the first mass analyzer. This ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with inert gas molecules. The resulting fragment ions are then analyzed in a second mass analyzer to produce the MS/MS spectrum. hawaii.edu

Fragmentation predominantly occurs along the peptide backbone, generating specific ion types, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The MS/MS spectrum consists of a series of peaks representing these fragment ions. By calculating the mass differences between consecutive ions in a series (e.g., between y₁ and y₂, or b₂ and b₃), the mass of each amino acid residue can be determined, allowing the sequence to be pieced together. rapidnovor.com For this compound, this analysis would provide unambiguous verification of its 13-residue sequence: LLPIVGKLLSGLL. cpu-bioinfor.org

Table 2: Theoretical MS/MS Fragmentation Data for this compound (Sequence: LLPIVGKLLSGLL)
Residue #Amino Acidb-ion m/zy-ion m/z
1L114.091328.88
2L227.181215.79
3P324.231102.71
4I437.311005.66
5V536.38892.57
6G593.40793.50
7K721.49736.48
8L834.58608.39
9L947.66495.30
10S1034.70382.22
11G1091.72295.19
12L1204.80238.17
13L1317.89125.08

Spectroscopic and Diffraction Methodologies for Higher-Order Structural Elucidation

While mass spectrometry excels at determining the primary structure, spectroscopic and diffraction methods are required to understand the peptide's functional three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution 3D structure of peptides and proteins in solution, mimicking a physiological environment. libretexts.org The method relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. libretexts.orgnih.gov

For a peptide like this compound, multidimensional NMR experiments would be performed. Through-bond correlation experiments (e.g., COSY, TOCSY) are used to assign signals to specific amino acid residues, while through-space correlations from the Nuclear Overhauser Effect (NOE) provide distance constraints between protons that are close in space (< 5 Å). These NOE constraints are crucial for calculating the peptide's 3D fold. The resulting structural ensemble reveals the peptide's conformational dynamics in solution. Given its hydrophobic nature, studying this compound in a membrane-mimicking solvent like trifluoroethanol (TFE) or in the presence of detergent micelles would be essential to determine the conformation relevant to its antimicrobial activity.

Table 3: Representative ¹H NMR Data for Determining this compound Conformation
Experiment TypeInformation ObtainedApplication to this compound
1D ¹H SpectrumInitial assessment of sample purity and folding state.Observe dispersion of amide proton signals; good dispersion suggests a well-folded structure.
2D TOCSYIdentifies protons within the same amino acid spin system.Assigns specific protons to their respective amino acid residues in the LLPIVGKLLSGLL sequence.
2D NOESYIdentifies protons close in 3D space (≤ 5 Å).Provides key distance restraints (e.g., between Hα(i) and Hɴ(i+3)) indicative of α-helical structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides and proteins. wikipedia.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. wikipedia.org The resulting CD spectrum provides a qualitative and quantitative estimation of secondary structural elements like α-helices, β-sheets, and random coils. plos.org

For this compound, CD spectra would likely be recorded in different environments. In an aqueous buffer, the peptide might exhibit a random coil structure, characterized by a strong negative band near 200 nm. However, in a membrane-mimicking environment (e.g., TFE or SDS micelles), which is more relevant to its antimicrobial function, this compound is expected to adopt a more ordered structure, such as an α-helix. An α-helical conformation gives a characteristic CD spectrum with two negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

Table 4: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)Expected Condition for this compound
α-Helix~192~208, ~222In membrane-mimicking solvent (e.g., TFE, SDS)
β-Sheet~195~218Less likely, but possible under certain conditions
Random Coil~212 (weak)~198In aqueous buffer

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Approaches for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining atomic-resolution 3D structures of molecules, provided they can be grown into well-ordered crystals. wikipedia.orglibretexts.org The process involves irradiating a crystal with an X-ray beam and measuring the resulting diffraction pattern. wikipedia.org The intensities and positions of the diffracted spots are used to calculate an electron density map, into which the peptide's atomic structure can be built and refined. nih.gov For a small peptide like this compound, obtaining a high-resolution crystal structure would provide definitive information about its precise bond angles, side-chain orientations, and intermolecular packing.

Cryo-Electron Microscopy (Cryo-EM) is an alternative structural biology technique that has revolutionized the study of large protein complexes and membrane proteins. azolifesciences.comthermofisher.com The method involves flash-freezing molecules in a thin layer of vitreous ice and imaging them with an electron microscope. thermofisher.com Thousands of 2D projection images are then computationally combined to reconstruct a 3D structure. azolifesciences.com While Cryo-EM is typically less suited for very small molecules like an individual this compound peptide due to low signal-to-noise, it would be an invaluable tool for visualizing how the peptide interacts with or forms pores in a lipid bilayer or for studying its complex with a larger cellular target.

Table 5: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis of this compound
MethodologyPrinciplePrimary Application for this compoundKey RequirementResolution
X-ray CrystallographyX-ray diffraction from a single crystal. wikipedia.orgDetermining the atomic-resolution structure of the peptide itself.High-quality, diffracting crystals.Typically 1-3 Å
Cryo-Electron Microscopy (Cryo-EM)3D reconstruction from 2D images of flash-frozen particles. thermofisher.comDetermining the structure of this compound in complex with a larger entity (e.g., a lipid membrane or target protein).Stable, homogenous sample in vitreous ice.Typically 3-10 Å for complexes

Molecular and Cellular Mechanisms of Amolopin 2c Action

Biophysical Investigations of Amolopin-2c Interactions with Model Membranes

The primary mechanism for many antimicrobial peptides involves direct interaction with and disruption of the cell membrane. However, specific studies detailing this process for this compound have not been found.

Mechanistic Studies of Membrane Permeabilization and Pore Formation

There is no available research detailing the precise way in which this compound permeabilizes target membranes. Standard antimicrobial peptide mechanisms include the formation of "barrel-stave" pores, "toroidal" pores, or a "carpet-like" disruption of the lipid bilayer. frontiersin.org Without specific studies, such as dye-leakage assays from model vesicles or electrophysiological measurements on planar lipid bilayers, the exact mechanism employed by this compound remains speculative.

Differential Interactions with Prokaryotic vs. Eukaryotic Membrane Systems

A key feature of promising antimicrobial peptides is their selectivity for prokaryotic (bacterial) membranes over eukaryotic (e.g., human) membranes. nih.gov This selectivity is often driven by the electrostatic attraction between the cationic peptide and the negatively charged lipids (like phosphatidylglycerol) abundant in bacterial membranes, compared to the generally zwitterionic nature of eukaryotic membranes. cnjournals.com There are currently no published studies that compare the binding affinity or disruptive activity of this compound on model membranes that mimic these different systems.

Lipid Binding and Insertion Dynamics: Computational and Experimental Approaches

Modern biophysical techniques, including molecular dynamics (MD) simulations, circular dichroism, and isothermal titration calorimetry (ITC), are crucial for understanding how a peptide binds to and inserts into a lipid bilayer. frontiersin.org These methods can reveal conformational changes in the peptide upon membrane binding and quantify the thermodynamics of the interaction. A search for such studies focused on this compound yielded no results.

Intracellular Target Identification and Pathway Perturbation by this compound

While many antimicrobial peptides act solely on the membrane, some can translocate into the cytoplasm and interfere with internal cellular functions. frontiersin.orgnih.gov

Inhibition of Essential Microbial Cellular Processes

For peptides that do enter the cell, potential intracellular activities include the inhibition of DNA replication, protein synthesis, or essential metabolic enzymes. nih.gov No studies have been published that investigate whether this compound has any such intracellular targets or if its antimicrobial effect is solely due to membrane disruption.

Modulation of Bacterial Gene Expression and Protein Synthesis

The exposure of bacteria to sub-lethal concentrations of antimicrobial agents can sometimes trigger specific changes in gene expression as part of a stress response. Techniques like RNA-sequencing could reveal if this compound modulates specific bacterial pathways. However, no such transcriptomic or proteomic studies concerning the effect of this compound on bacteria have been found in the available literature.

Immunomodulatory Properties of this compound in Host-Pathogen Interactions

Effects on Inflammatory Signaling Pathways

There is no available research detailing the effects of a compound named "this compound" on key inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT.

Interaction with Host Immune Cells and Cytokine Production

No studies were found that describe the interaction of "this compound" with immune cells (e.g., macrophages, neutrophils, lymphocytes) or its subsequent effect on the production of pro-inflammatory or anti-inflammatory cytokines.

Due to the absence of any scientific data for "this compound," the requested data tables and list of compound names cannot be generated.

Amolopin 2c Biosynthesis, Post Translational Modification, and Gene Regulation

Molecular Cloning and Characterization of Amolopin-2c Precursor Genes

The journey of an amolopin peptide begins with the expression of its precursor gene. The molecular cloning of these genes is typically achieved by creating and screening a cDNA library from the skin of the source amphibian, such as Amolops mantzorum or Amolops loloensis. bioone.orgnih.gov Through this technique, researchers have successfully identified numerous cDNA sequences that encode for AMP precursors. bioone.org

These precursor proteins exhibit a conserved structural organization, which is a hallmark of gene-encoded amphibian peptides. researchgate.net They are synthesized as inactive prepropeptides and generally consist of three distinct domains:

A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the nascent peptide to the endoplasmic reticulum for secretion.

An Acidic Propeptide: A region of variable length located between the signal peptide and the mature peptide. This domain is rich in acidic amino acid residues.

The Mature Peptide: The C-terminal domain that, after processing, becomes the final, biologically active Amolopin peptide.

A classic dibasic cleavage site, typically Lys-Arg (Lysine-Arginine), often separates the acidic propeptide from the mature peptide sequence, signaling for enzymatic processing. zoores.ac.cn The remarkable conservation in the prepropeptide regions across different amphibian species suggests that the genes for these peptides likely evolved from a common ancestor, forming a large multigene family.

While the specific precursor for this compound has not been detailed in available literature, the well-characterized precursor of a related peptide, Amolopin-p-MT1 from Amolops mantzorum, provides a representative example of the family's genetic blueprint. uniprot.org

Table 1: Domain Structure of the Amolopin-p-MT1 Precursor uniprot.org

Domain Position (Amino Acid #) Description
Signal Peptide 1-22 Directs the prepropeptide into the secretory pathway.
Propeptide 23-42 Acidic region removed during maturation.
Cleavage Site 43-44 Dibasic residues (Arg-Arg) signaling for proteolytic cleavage.

Enzymatic Pathways and Machinery Involved in this compound Maturation

The transformation from an inactive precursor to a functional this compound peptide requires a series of post-translational modifications (PTMs), primarily orchestrated by specific enzymes. These modifications are critical for the peptide's structure and biological activity.

Proteolytic Cleavage: The maturation process is initiated by the sequential cleavage of the prepropeptide. First, a signal peptidase removes the N-terminal signal peptide upon entry into the endoplasmic reticulum. Following this, proprotein convertases, a family of enzymes that recognize and cleave at specific amino acid motifs, excise the acidic propeptide. The presence of dibasic sites (like Lys-Arg or Arg-Arg) in amolopin precursors strongly indicates that enzymes such as furin or related convertases are responsible for liberating the mature peptide sequence. uniprot.org

C-terminal Amidation: Many amphibian peptides, including some amolopins like amolopin-1, feature a C-terminally amidated residue. zoores.ac.cnnih.gov This modification, which neutralizes the negative charge of the C-terminal carboxyl group, is often crucial for biological activity. The process requires a C-terminal glycine (B1666218) residue on the precursor, which is converted to an amide group by a two-enzyme cascade: peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL).

Disulfide Bonds: While intramolecular disulfide bonds are a common feature in many antimicrobial peptides from Amolops mantzorum, contributing to their structural stability, the known primary sequences of peptides in the amolopin family, such as amolopin-1 and amolopin-p-MT1, lack the cysteine residues necessary for their formation. bioone.orgzoores.ac.cnuniprot.org Therefore, this specific modification is not considered a feature of these particular amolopins.

Transcriptional and Translational Control Mechanisms Regulating this compound Expression

The expression of antimicrobial peptides in amphibians is a tightly regulated process, often induced in response to environmental stressors like infection or physical injury. nih.gov While specific studies on the gene regulation of this compound are not available, research on other amphibian AMPs provides a likely model for its control.

The promoter regions of genes encoding inducible amphibian AMPs frequently contain recognition sites for nuclear factors, suggesting a sophisticated transcriptional control system. researchgate.net A key pathway implicated in this process is the NF-κB/IκBα (nuclear factor kappa-light-chain-enhancer of activated B cells/inhibitor of kappa B alpha) signaling cascade. researchgate.net This pathway is a central regulator of immune and inflammatory responses in many organisms. It is plausible that upon microbial challenge, this signaling pathway is activated, leading to the transcription of amolopin genes.

Furthermore, studies have shown that glucocorticoid hormones can inhibit the transcription of AMP genes in some frogs. researchgate.net This is achieved by increasing the synthesis of the inhibitor IκBα, which sequesters NF-κB in the cytoplasm and prevents it from activating gene expression. This suggests a potential hormonal overlay in the regulation of this compound production, allowing the host to modulate its defensive peptide arsenal.

Exploration of Heterologous Expression Systems for Recombinant this compound Production

The potential therapeutic applications of antimicrobial peptides have driven research into scalable production methods. While direct chemical synthesis is feasible for smaller peptides, it can be costly and complex for larger sequences. frontiersin.org Heterologous expression in microbial systems offers a cost-effective and scalable alternative. frontiersin.orgresearchgate.net

Although no studies have specifically reported the recombinant production of this compound, the successful expression of other frog AMPs provides a clear roadmap for this endeavor. scdi-montpellier.frnih.gov

Common Expression Hosts:

Escherichia coli : This bacterium is a widely used host due to its rapid growth, low cost, and well-understood genetics. researchgate.net However, the direct expression of AMPs can be toxic to E. coli or lead to rapid degradation by host proteases.

Pichia pastoris : This methylotrophic yeast is another popular expression host, offering robust growth and the ability to perform eukaryotic post-translational modifications. scdi-montpellier.frnih.gov It can secrete the recombinant peptide into the culture medium, simplifying purification.

Expression Strategies: To overcome the challenges of toxicity and degradation, AMPs are often expressed as fusion proteins. frontiersin.orgresearchgate.net The gene for the AMP is linked to the gene of a larger, more stable carrier protein. This fusion strategy can protect the AMP, prevent it from harming the host cell, and sometimes aid in purification. After expression and initial purification, the carrier protein is cleaved off using a specific protease to release the active AMP. Recent studies have successfully used such systems for producing frog AMPs like Odorranain-C1 in P. pastoris. scdi-montpellier.frnih.gov

Table 2: Common Strategies for Heterologous Expression of Amphibian AMPs

Strategy Host System Rationale Key Consideration
Fusion Protein E. coli, P. pastoris Masks toxicity of the AMP, prevents degradation, can improve solubility and yield. Requires a specific and efficient cleavage method to release the active peptide.
Secretory Expression P. pastoris, Bacillus subtilis Simplifies purification by directing the product into the culture medium. Secretion efficiency can be variable and requires optimization.

Structure Activity Relationship Sar Studies and Rational Design of Amolopin 2c Analogues

Systematic Amino Acid Substitution and Truncation Analyses

Truncation analysis, the progressive removal of amino acids from the N- and C-termini, would complement these findings by defining the minimal sequence length required for Amolopin-2c's activity. This is crucial for designing smaller, more cost-effective peptide analogues without compromising efficacy. For other antimicrobial peptides (AMPs) from frog skin, it has been shown that changes in peptide length can significantly impact their activity spectrum. For instance, a decrease in peptide length can sometimes lead to a loss of activity against certain bacterial strains while retaining it against others.

Design and Synthesis of Chimeric and Hybrid this compound Peptides

The creation of chimeric or hybrid peptides involves combining a portion of this compound with sequences from other peptides to generate novel molecules with enhanced or new functionalities. For example, the active domain of this compound could be fused with a cell-penetrating peptide to improve its intracellular delivery, or with a fragment of another AMP to broaden its antimicrobial spectrum. The design of such chimeras relies on a thorough understanding of the structural and functional domains of the parent peptides. This strategy has been successfully employed for other peptides, leading to derivatives with improved therapeutic profiles.

Pre Clinical in Vitro Research Methodologies for Amolopin 2c Activity

High-Throughput Screening Platforms for Broad-Spectrum Antimicrobial Activity

The initial evaluation of Amlodipine's antimicrobial potential involved screening against a large and diverse panel of pathogenic microbes. Such platforms are designed to efficiently test a compound against hundreds of bacterial and fungal strains to determine its spectrum of activity and potency, primarily by establishing the Minimum Inhibitory Concentration (MIC).

Detailed Research Findings: Screening studies of various cardiovascular drugs revealed that Amlodipine possesses notable antimicrobial properties. nih.gov One comprehensive in vitro study tested Amlodipine against 504 bacterial isolates, which included 4 genera of Gram-positive and 15 genera of Gram-negative bacteria. researchgate.netjohnshopkins.edu The findings demonstrated that Amlodipine inhibited the growth of most of these isolates at concentrations ranging from 50 to 200 µg/mL, with some sensitive strains being inhibited at concentrations as low as 10 µg/mL. researchgate.netjohnshopkins.edu The disc diffusion method has also been employed to show concentration-dependent inhibition of various clinical isolates. researchgate.net

The order of sensitivity was generally observed as follows: Staphylococcus aureus, Vibrio cholerae, Vibrio parahemolyticus, Shigella spp., and Salmonella spp. researchgate.netjohnshopkins.edu In contrast, bacteria such as Escherichia coli, Klebsiella spp., and Pseudomonas aeruginosa were found to be more resistant at lower concentrations. researchgate.netjohnshopkins.edu

MicroorganismTypeReported MIC Range (µg/mL)Reference
Staphylococcus aureusGram-positive10 - 100 researchgate.net
Enterococcus faecalisGram-positive150 researchgate.net
Escherichia coliGram-negative>50 - 200 researchgate.netresearchgate.net
Vibrio choleraeGram-negative50 - 200 researchgate.net
Candida albicansFungus62.5 - 250 researchgate.net
Candida glabrataFungus16 - 256 researchgate.net

Kinetics of Microbial Inhibition and Eradication by Amlodipine

Time-kill kinetic assays are essential for understanding the dynamic interaction between an antimicrobial agent and a microbial population over time. These studies determine whether a compound's effect is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth) and how quickly this effect occurs. The methodology involves exposing a standardized inoculum of bacteria to the compound at a specific concentration (often a multiple of its MIC) and measuring the number of viable cells (Colony Forming Units, CFU/mL) at various time points.

Detailed Research Findings: Time-kill assays revealed that Amlodipine exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. researchgate.net In a study using Amlodipine at its MIC, a significant reduction in viable bacterial cell counts was observed over a 30-hour period. For Gram-positive bacteria, the mean log reduction in CFU/mL ranged from 0.13 to 2.41 for S. aureus and 0.26 to 2.34 for coagulase-negative staphylococci. researchgate.net For Gram-negative bacteria, the log reduction in viable cell counts of E. coli exposed to Amlodipine ranged from 0.7 to 2.30 Log10 CFU/ml over 30 hours. researchgate.net

MicroorganismTime (hours)Mean Log Reduction in CFU/mLReference
Staphylococcus aureus≤ 300.13 - 2.41 researchgate.net
Streptococcus spp.≤ 300.88 - 2.08 researchgate.net
Escherichia coli≤ 300.11 - 3.23 researchgate.net
Pseudomonas aeruginosa≤ 300.52 - 2.56 researchgate.net

Biofilm Formation Inhibition and Disruption Assays of Amlodipine

Bacterial and fungal biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. Assays to evaluate a compound's activity against biofilms are critical. These typically involve using microtiter plates where microbes are allowed to form biofilms. The compound is then added either during the growth phase to test for inhibition of formation or after the biofilm is established to test for disruption of mature biofilms. The biofilm biomass is commonly quantified using staining methods like crystal violet or by metabolic assays such as the MTT assay.

Detailed Research Findings: Amlodipine has demonstrated significant activity against both the formation of biofilms and mature biofilms of various pathogens. researchgate.net It effectively inhibited the biofilm formation of S. aureus, E. faecalis, and E. coli up to its MIC concentration. researchgate.net Furthermore, Amlodipine showed efficacy in reducing pre-formed, mature biofilms. researchgate.net Studies on fungal pathogens also revealed potent anti-biofilm activity. Against clinical isolates of Candida glabrata and Candida albicans, Amlodipine at a concentration of 16 µg/mL caused a biofilm reduction ranging from 41.51% to 79.66% and 32.00% to 54.06%, respectively. researchgate.net Other research showed biofilm reductions between 50% and 90% for various Candida species. researchgate.net

Studies of Synergistic and Antagonistic Interactions with Established Antimicrobial Agents

To enhance therapeutic efficacy and combat resistance, antimicrobial agents are often studied in combination. The checkerboard assay is a common in vitro method used to assess these interactions. It involves testing serial dilutions of two compounds, both alone and in combination, against a microbe. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which defines the interaction as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonistic (FICI > 4).

Detailed Research Findings: Amlodipine has shown strong synergistic effects when combined with certain conventional antibiotics, particularly against resistant strains. A significant finding is its synergy with β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). In one study, the combination of Amlodipine and Cefuroxime resulted in a remarkably low FICI of less than 0.1, indicating a potent synergistic interaction. researchgate.netsciencepublishinggroup.com While cephalosporins alone required high concentrations (≥64 µg/mL) to inhibit MRSA, the combination with Amlodipine reduced the required MIC to just 8 µg/mL total (4 µg/mL of each compound). researchgate.netsciencepublishinggroup.com Synergism has also been reported with ampicillin, rifampicin, and oxacillin. researchgate.net Conversely, its combination with the antifungal fluconazole against Candida spp. was found to have an indifferent profile. researchgate.net

Combined AgentTarget OrganismFICIInteraction TypeReference
CefuroximeMRSA< 0.1Strong Synergy researchgate.netsciencepublishinggroup.com
OxacillinS. aureusNot specifiedSynergy researchgate.net
AmpicillinS. aureus / E. faecalisNot specifiedSynergy researchgate.net
FluconazoleCandida spp.> 1Indifferent researchgate.net

Investigations into Amlodipine Resistance Mechanisms in Microbial Populations

Understanding how a compound overcomes microbial resistance is key to its development as a therapeutic agent. For Amlodipine, research has focused on its ability to inhibit bacterial enzymes and systems that confer resistance to conventional antibiotics. Methodologies include enzymatic assays to measure the inhibition of specific resistance-conferring enzymes like β-lactamases and efflux pump assays using fluorescent substrates to determine if the compound blocks the expulsion of antibiotics from the bacterial cell.

Detailed Research Findings: One of the primary mechanisms by which Amlodipine assists antibiotics is through the inhibition of β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics. researchgate.netsciencepublishinggroup.com Enzyme assays have confirmed that Amlodipine can inhibit a broad spectrum of β-lactamase species. researchgate.netsciencepublishinggroup.com Additionally, Amlodipine has been identified as an efflux pump inhibitor. researchgate.net Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, and their inhibition can restore the efficacy of antibiotics that are substrates for these pumps. This dual action of inhibiting both enzymatic degradation and efflux contributes to its synergistic effects with other antimicrobials.

Eukaryotic Cell Membrane Selectivity and Hemolysis Methodologies for Research Purposes

A crucial aspect of preclinical research is to determine a compound's selectivity for microbial cells over host (eukaryotic) cells. A high therapeutic index depends on low toxicity to human cells. Hemolysis assays, which measure the lysis of red blood cells, are a standard initial screen for membrane-disrupting activity and general cytotoxicity. Further studies often use human cell lines to assess cytotoxicity via metabolic assays (e.g., MTT) or by observing morphological changes. Investigating the biophysical interaction with model membranes, such as phosphatidylcholine liposomes, using techniques like differential scanning calorimetry, can also elucidate the compound's effect on eukaryotic membrane integrity.

Detailed Research Findings: While specific hemolysis data in the context of antimicrobial research is not widely published, studies on Amlodipine's effects on human cells provide insight into its selectivity. Research on human peripheral blood lymphocytes indicated that Amlodipine is not genotoxic at standard concentrations. researchgate.net Cytotoxicity studies using human vascular smooth muscle cells showed that significant cytotoxic effects only occurred at concentrations above 10 µM (approximately 4.1 µg/mL). researchgate.net Biophysical studies have shown that Amlodipine has a high affinity for the membrane lipid bilayer of model eukaryotic membranes, which may be related to its mechanism of action. nih.gov These findings suggest that the concentrations at which Amlodipine exhibits antimicrobial effects (often >10 µg/mL) may overlap with those causing effects on eukaryotic cells, a factor requiring careful consideration in its potential application as an antimicrobial agent.

Pre Clinical in Vivo Research Paradigms for Amolopin 2c Animal Models

Selection and Characterization of Relevant Animal Models for Antimicrobial Peptide Research

The choice of an appropriate animal model is fundamental to the pre-clinical evaluation of antimicrobial peptides. The selection is guided by the intended clinical application of the peptide and the nature of the infection to be studied. Murine models, including mice and rats, are the most commonly used due to their genetic tractability, well-characterized immune systems, and the availability of a wide range of research tools. nih.govscienceopen.com The specific strain of the animal can also be a critical factor; for instance, immunocompromised models may be used to assess the direct antimicrobial activity of a peptide with minimal interference from the host's immune response.

For studying antimicrobial efficacy, models of sepsis, pneumonia, and skin infections are frequently employed. nih.gov The selection of the model depends on the target pathogen and the desired therapeutic application of the AMP. For instance, a skin infection model would be appropriate for a topically applied peptide, while a sepsis model would be more relevant for a systemically administered agent. The characterization of these models involves establishing a reproducible and quantifiable infection that mimics the human disease state as closely as possible. This includes determining the optimal inoculum of the pathogen, the time course of the infection, and the relevant clinical and pathological endpoints to be measured.

Experimental Infection Models for Mechanistic Studies of Amolopin-2c Action

Experimental infection models are indispensable for elucidating the in vivo mechanism of action of this compound. These models allow researchers to go beyond simple survival studies and investigate how the peptide interacts with the pathogen and the host immune system in a living organism.

Commonly used models include:

Murine Sepsis Model: This model is used to evaluate the efficacy of systemically administered AMPs in treating bloodstream infections. Mice are typically infected via intraperitoneal or intravenous injection of a lethal or sub-lethal dose of bacteria. Key parameters measured include survival rates, bacterial load in blood and organs, and levels of pro-inflammatory cytokines.

Murine Skin Infection Model: This model is particularly relevant for AMPs with potential for topical application. An incision or abrasion is made on the skin of the mouse, which is then inoculated with a specific pathogen, such as Staphylococcus aureus. The efficacy of the topically applied AMP is assessed by measuring the lesion size, bacterial load in the infected tissue, and histological analysis of the wound healing process. frontiersin.org

Murine Pneumonia Model: To study the efficacy of AMPs against respiratory pathogens, a pneumonia model can be established by intranasal or intratracheal instillation of bacteria. Efficacy is determined by assessing bacterial clearance from the lungs, reduction in inflammatory cell infiltration, and improvement in lung pathology.

While specific in vivo efficacy data for this compound is not yet available, a hypothetical study design based on research on similar amphibian AMPs could yield data such as that presented in the interactive table below.

Hypothetical In Vivo Efficacy of this compound in a Murine Skin Infection Model

Treatment GroupBacterial Load (CFU/g of tissue)Wound Closure (%)Survival Rate (%)
Vehicle Control1 x 10^81520
This compound (1 mg/kg)5 x 10^56080
This compound (5 mg/kg)1 x 10^490100
Conventional Antibiotic1 x 10^57590

Pharmacokinetic and Pharmacodynamic Profiling of this compound in Animal Systems

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. These studies determine key parameters such as the peptide's half-life, clearance rate, and volume of distribution. Pharmacodynamic (PD) studies, on the other hand, relate the concentration of the peptide to its antimicrobial effect.

For peptide-based drugs like this compound, PK studies are typically conducted in rats or mice. Following administration (e.g., intravenous, subcutaneous, or oral), blood samples are collected at various time points and the concentration of the peptide is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). A study on the amphibian peptide Caerin 1.9 in Sprague Dawley rats provides a good example of such a protocol. scienceopen.comresearchgate.net

The integration of PK and PD data is essential for optimizing dosing regimens to maximize efficacy while minimizing potential toxicity.

Illustrative Pharmacokinetic Parameters of an Amphibian Antimicrobial Peptide in Rats

ParameterValueUnit
Half-life (t½)1.5hours
Peak Plasma Concentration (Cmax)300ng/mL
Time to Peak Concentration (Tmax)0.5hours
Area Under the Curve (AUC)900ng·h/mL
Clearance (CL)2.5L/h/kg
Volume of Distribution (Vd)4.0L/kg

Note: This table presents representative data for an amphibian AMP and is for illustrative purposes only, as specific data for this compound is not available.

Biodistribution and Metabolite Identification of this compound in Animal Tissues

Biodistribution studies aim to determine the concentration of this compound in various tissues and organs over time. This information is critical for identifying target tissues and understanding potential off-target effects. These studies often involve the use of radiolabeled or fluorescently tagged peptides to facilitate their detection in tissue homogenates.

Following administration of the labeled peptide, animals are euthanized at different time points, and various organs (e.g., liver, kidneys, spleen, lungs, brain) are harvested. The amount of peptide in each tissue is then quantified. Studies on the amphibian peptide Caerin 1.9 have shown that after subcutaneous injection in rats, the peptide is distributed to various organs. scienceopen.comresearchgate.net

Metabolite identification is another key aspect of these studies. As peptides can be susceptible to degradation by proteases in the body, it is important to identify the major metabolites and assess their biological activity and potential toxicity. This is typically achieved by analyzing plasma and tissue samples using mass spectrometry.

Representative Biodistribution of an Amphibian Antimicrobial Peptide in Mice (2 hours post-injection)

OrganPeptide Concentration (% of injected dose/g tissue)
Liver15.2
Kidneys25.8
Spleen8.5
Lungs5.1
Heart2.3
Brain0.5

Note: This table presents representative data for an amphibian AMP and is for illustrative purposes only, as specific data for this compound is not available.

Comparative Efficacy Studies of this compound in Animal Models of Microbial Challenge

To establish the therapeutic potential of this compound, its efficacy must be compared to that of existing standard-of-care antibiotics in relevant animal models of infection. These studies are designed to demonstrate either superiority, non-inferiority, or a synergistic effect when used in combination with conventional antibiotics.

The choice of the comparator antibiotic depends on the target pathogen. For example, in a Staphylococcus aureus infection model, vancomycin (B549263) might be used as a comparator. frontiersin.org The study design typically includes a vehicle control group, a group treated with this compound, a group treated with the conventional antibiotic, and potentially a group receiving a combination of both.

The primary endpoints for these studies are usually survival, reduction in bacterial load, and improvement in clinical signs of infection. The results of these comparative studies are crucial for determining the potential clinical utility of this compound and for guiding its further development.

Illustrative Comparative Efficacy of this compound vs. Conventional Antibiotic in a Murine Sepsis Model

Treatment GroupSurvival Rate at 48 hours (%)Bacterial Load in Blood (CFU/mL)
Vehicle Control0>10^7
This compound7010^3
Conventional Antibiotic8010^2
This compound + Conventional Antibiotic95<10

Note: This table presents representative data and is for illustrative purposes only.

Computational Biology and Theoretical Investigations of Amolopin 2c

Molecular Dynamics Simulations for Peptide-Membrane and Peptide-Target Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, allowing scientists to model the dynamic behavior of molecules over time at an atomic level. For Amolopin-2c, MD simulations would be crucial for visualizing its interaction with bacterial membranes, which is believed to be the primary mechanism of action for most AMPs.

Researchers use MD simulations to understand how peptides like this compound, which are often unstructured in solution, adopt specific secondary structures, such as an α-helix, upon encountering a lipid bilayer. These simulations can reveal the precise orientation, insertion depth, and aggregation state of the peptide within the membrane. For instance, studies on other AMPs have used MD to model the formation of pores (via barrel-stave or toroidal pore models) or the disruptive "carpet-like" mechanism. frontiersin.orgmdpi.com By simulating this compound with models of Gram-positive and Gram-negative bacterial membranes, which differ in their lipid composition, researchers could elucidate the molecular basis for its spectrum of activity.

Furthermore, MD simulations can explore interactions with specific molecular targets. If this compound were hypothesized to interact with an intracellular protein, MD could be used to simulate the binding process, revealing the stability of the peptide-protein complex and the conformational changes that occur upon binding. These simulations provide a dynamic view that is often difficult to capture with static experimental methods.

In Silico Prediction of Antimicrobial and Modulatory Activities of this compound Variants

In silico tools are instrumental in rapidly screening and predicting the biological activities of peptides, saving considerable time and resources compared to experimental synthesis and testing. For this compound, these predictive methods can be used to design and evaluate hypothetical variants with potentially enhanced antimicrobial or immunomodulatory functions.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. researchgate.net A QSAR model is a mathematical equation that correlates the structural or physicochemical properties of a peptide (e.g., charge, hydrophobicity, helical content) with its biological activity. acs.org To develop a QSAR model for this compound, a set of its variants with single or multiple amino acid substitutions would be designed. Key physicochemical descriptors for these variants would be calculated and correlated with experimentally determined antimicrobial activity. The resulting model could then be used to predict the activity of new, unsynthesized variants, identifying promising candidates for development. frontiersin.org

Numerous web servers and standalone software can predict antimicrobial potential based on sequence information alone. obstetricsandgynaecologyforum.com These tools often use machine learning algorithms trained on large databases of known AMPs. peerj.com By inputting the sequence of an this compound variant, these platforms can provide a probability score for its antimicrobial activity, helping to filter and prioritize candidates for further investigation. researchgate.net

Computational Tool Type Application to this compound Variants Predicted Outcome Example Reference
QSAR ModelingCorrelate physicochemical properties of variants with antimicrobial potency.Predictive model for MIC values against specific bacteria. researchgate.net
Machine Learning ClassifiersScreen novel sequences for antimicrobial potential based on learned patterns.Probability score of being an effective AMP. peerj.com
Hemolytic PredictionAssess the likely toxicity of variants to mammalian (red blood) cells.Prediction of HC50 value or hemolytic potential. mdpi.com
Immunomodulatory PredictionIdentify sequence motifs associated with anti-inflammatory or other immune activities.Likelihood of modulating cytokine release or other immune responses.N/A

Homology Modeling and De Novo Design Algorithms for Novel this compound Derivatives

When the three-dimensional structure of a peptide is unknown, homology modeling can be used to build a structural model based on its similarity to a related peptide with a known structure. While many AMPs like this compound are flexible, they often adopt a conserved α-helical structure in a membrane environment. If a homologous amphibian AMP has had its structure determined (e.g., by NMR in the presence of micelles), its coordinates can be used as a template to model the 3D structure of this compound. frontiersin.org This model can then be used for more advanced computational studies like docking.

More powerfully, computational algorithms can be used for the de novo design of entirely new peptides. These methods can be template-based, starting from the this compound sequence and introducing variations, or they can be fully generative, creating novel sequences based on desired physicochemical properties (e.g., high cationicity, specific amphipathicity). ethz.choup.com Genetic algorithms, for example, can iteratively "evolve" peptide sequences in silico, selecting for variants with the best-predicted activity and lowest toxicity. frontiersin.org Other approaches use recurrent neural networks or generative adversarial networks (GANs) trained on known AMP databases to generate novel sequences that share the characteristics of effective antimicrobial agents. mdpi.com Such methods could be used to create a new generation of peptides inspired by the this compound framework but optimized for specific applications. researchgate.net

Protein-Peptide Docking and Binding Affinity Prediction for Molecular Targets

While the primary target of many AMPs is the cell membrane, some also interact with specific intracellular or surface proteins. Protein-peptide docking is a computational technique used to predict the binding mode of a peptide to a protein receptor. If a potential protein target for this compound were identified—for example, a bacterial enzyme or a component of a signaling pathway—docking simulations could be performed. frontiersin.org

These simulations place the peptide (ligand) into the binding site of the protein (receptor) in many different orientations and conformations, calculating a score for each pose to estimate the strength of the interaction. This can identify the most likely binding mode and highlight the key amino acid residues involved in the interaction from both the peptide and the protein.

Following docking, the binding affinity—a measure of how tightly the peptide binds to its target—can be predicted using various computational methods, ranging from simple scoring functions to more rigorous but computationally expensive techniques like free energy perturbation (FEP) or thermodynamic integration (TI), which are often used in conjunction with MD simulations. researchgate.net These predictions are vital for understanding the peptide's mechanism and for the rational design of variants with improved binding to a specific molecular target.

Computational Step Description Information Gained for this compound
Target Identification Bioinformatics analysis to predict potential protein targets in pathogens.A list of candidate bacterial proteins that this compound might interact with.
Homology Modeling If the target protein's structure is unknown, model it based on a known homolog.A 3D structural model of the target protein for docking.
Protein-Peptide Docking Predict the preferred binding orientation of this compound to its target protein.The most stable binding pose and key interacting residues.
Binding Affinity Prediction Calculate the free energy of binding between this compound and the target.A quantitative estimate of the binding strength (e.g., Kd or ΔG).

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing AMP research, moving beyond simple predictions to generative and multi-objective optimization tasks. mdpi.com For a peptide like this compound, these advanced computational approaches offer powerful capabilities.

Deep learning models, particularly deep neural networks and recurrent neural networks (RNNs), can learn complex patterns from vast datasets of peptide sequences and their associated activities. biorxiv.org These models can be used to create highly accurate predictors for antimicrobial and antibiofilm activity. biorxiv.org For instance, a "Deep-QSAR" model could be developed to predict the activity of this compound variants with greater accuracy than traditional QSAR methods. biorxiv.org

Furthermore, generative AI models can design novel AMPs from scratch. oup.com A generative adversarial network (GAN), for example, consists of two competing neural networks: a "generator" that creates new peptide sequences and a "discriminator" that tries to distinguish the synthetic peptides from real AMPs. Through this process, the generator learns to produce highly realistic and potent AMP sequences. Such a model could be trained on a database of amphibian AMPs to generate novel peptides that are structurally related to this compound but possess optimized properties. AI can also tackle multi-objective optimization—simultaneously designing peptides for high potency against a specific pathogen, low toxicity to human cells, and high stability, a complex task that is challenging with traditional methods. mdpi.comoup.com

Evolutionary Biology and Ecological Context of Amolopin 2c

Phylogenomic Analysis of Amolopin-2c and Related Gene Families Across Amphibian Species

While specific phylogenomic studies targeting this compound are not extensively documented in publicly available literature, the evolutionary history of the gene families to which it belongs can be inferred from broader analyses of amphibian antimicrobial peptides. The genus Amolops, to which the natural host of this compound belongs, is part of the Ranidae family, a group of frogs known for their rich and diverse skin secretions.

Phylogenomic analyses of amphibians have revealed deep divergences between the major orders—Anura (frogs and toads), Caudata (salamanders), and Gymnophiona (caecilians). nih.gov These studies, utilizing large datasets of nuclear and mitochondrial genes, have helped to clarify the relationships between different amphibian families. amphibiaweb.org Within the Anura, the Ranidae family represents a significant radiation, and the evolutionary relationships within this family are an active area of research.

The genes encoding antimicrobial peptides like this compound are known to be part of multigene families that have evolved through processes of gene duplication and subsequent diversification. researchgate.net This is evident in the variety of AMPs found even within a single species. For instance, studies on Amolops jingdongensis have identified numerous AMPs belonging to different families, including brevinins, esculentins, and temporins, alongside unique peptides like the amolopins. researchgate.netnih.gov This diversity suggests a history of gene duplication events followed by positive selection, leading to novel peptide structures and functions. The presence of similar AMP families, such as brevinin-1, brevinin-2, odorranain-F, esculentin-2, and temporin, in both Amolops and other ranid genera like Rana and Odorrana points to a shared evolutionary origin of these gene families before the divergence of these genera. nih.govresearchgate.net

Phylogenetic analysis of the precursor proteins of these peptides often reveals a conserved signal peptide region and a hypervariable region encoding the mature peptide. uol.de This pattern is a hallmark of adaptive evolution, where the core machinery for producing the peptide is conserved, but the active portion of the molecule is under strong selective pressure to change, likely in response to a co-evolving microbial community.

Comparative Genomics of Amphibian Antimicrobial Peptide Repertoires

The genomic and peptidomic study of amphibian skin secretions has unveiled an extraordinary diversity of antimicrobial peptides, making amphibians a key model for understanding the evolution of innate immunity. researchgate.net Comparative studies across different amphibian species reveal that each species possesses a unique cocktail of AMPs.

The genus Amolops is particularly noted for its extensive AMP diversity. nih.gov A single species can possess dozens of distinct peptides from multiple families. researchgate.netresearchgate.net This is in stark contrast to other vertebrates where the AMP repertoire might be more limited. The table below illustrates the diversity of AMP families found in the genus Amolops and related ranid frogs, highlighting the shared and unique components of their chemical defenses.

AMP FamilyFound in AmolopsFound in RanaFound in OdorranaGeneral Characteristics
Amolopin YesNoNoSpecific to the Amolops genus.
Brevinin-1 YesYesYesBroad-spectrum antimicrobial activity.
Brevinin-2 YesYesYesHemolytic and antimicrobial properties.
Esculentin-2 YesYesYesPotent antimicrobial and anti-inflammatory activity.
Temporin YesYesYesSmall, hydrophobic peptides with antibacterial and antifungal activity.
Odorranain-F YesNoYesFamily of peptides with varying structures and activities.
Ranacyclin YesYesNoCyclic peptides with antimicrobial properties.
Jingdongin YesNoNoNovel peptide family discovered in Amolops jingdongensis. nih.gov

This table is a representation based on published findings and may not be exhaustive.

This remarkable diversity is a product of the dynamic evolutionary history of the genes encoding these peptides. The presence of numerous paralogous genes within a single individual's genome allows for the generation of a wide array of peptides, likely providing a broad defense against a variety of pathogens. The process of gene duplication, followed by accelerated evolution in the regions coding for the mature peptide, is a recurring theme in the evolution of amphibian AMPs. researchgate.net

Role of this compound in the Innate Immune Defense of its Natural Host

The primary role of antimicrobial peptides like this compound in the innate immune system of their host is to provide a first line of defense against invading microorganisms. nih.govnih.gov These peptides are stored in granular glands in the skin and are rapidly secreted in response to injury or stress. researchgate.net

The mechanism of action for many amphibian AMPs involves the disruption of microbial cell membranes. nih.gov Their generally cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial and fungal cell membranes, leading to pore formation and cell lysis. bioone.org This rapid, physical disruption of the membrane is a key advantage, as it is more difficult for microbes to develop resistance to this mode of action compared to conventional antibiotics that target specific metabolic pathways. nih.gov

While the specific antimicrobial spectrum of this compound is not detailed in the available literature, related peptides from the Amolops genus have demonstrated potent activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. nih.gov For example, novel peptides from Amolops jingdongensis have shown strong antimicrobial abilities. researchgate.netnih.gov This suggests that this compound likely contributes to a robust and broad-spectrum antimicrobial shield on the skin of its host, protecting it from environmental pathogens.

Beyond direct antimicrobial activity, some amphibian AMPs have been shown to possess other immunomodulatory functions, though this has not been specifically documented for this compound.

Environmental Pressures and Evolutionary Adaptations Driving this compound Diversity

The immense diversity of antimicrobial peptides in amphibians is thought to be a direct evolutionary response to the diverse and dynamic microbial environments they inhabit. nih.gov Amphibians, with their permeable skin, are particularly vulnerable to pathogens in their aquatic and terrestrial habitats. earthday.org This constant threat from bacteria, fungi, and viruses creates a strong selective pressure for a potent and adaptable chemical defense system.

The "evolutionary arms race" between the host and its pathogens is a major driver of AMP diversity. nih.gov As pathogens evolve mechanisms to evade the host's immune defenses, there is a corresponding pressure on the host to generate novel AMPs. This co-evolutionary dynamic can lead to the rapid diversification of AMP gene families, resulting in the wide array of peptides observed.

Habitat degradation, pollution, and climate change are significant threats to amphibian populations worldwide, in part because these stressors can compromise their immune systems and alter the microbial communities they are exposed to. scielo.org.mxmdpi.comnih.govekb.eg Changes in land use, for example, can alter the local environment and introduce new pathogens, challenging the existing AMP repertoire of local amphibian populations. scielo.org.mx The diversity of AMPs within a species may be crucial for its ability to adapt to these changing environmental conditions and novel disease threats.

The specific ecological niche of the host of this compound, likely a torrent frog of the genus Amolops, would also play a role in shaping its AMP arsenal. Torrent frogs inhabit fast-flowing streams, which may present a unique set of microbial challenges compared to still-water or terrestrial environments. The constant flow of water could introduce a wide variety of microbes, necessitating a broad-spectrum and rapidly acting defense.

Emerging Research Areas and Future Directions for Amolopin 2c Investigation

Development of Novel Delivery Platforms for Amolopin-2c in Research Applications

A significant hurdle in the research and potential application of bioactive peptides like this compound is their susceptibility to enzymatic degradation and poor bioavailability. To overcome these limitations, the development of advanced delivery systems is a critical area of investigation. Encapsulation technologies not only protect the peptide from degradation but also enable controlled release, which is crucial for studying its long-term effects in various experimental models. researchgate.netmdpi.comopen.ac.uk

Future research will likely focus on encapsulating this compound within various nanocarriers. These systems can be engineered to improve the peptide's stability and solubility, and to facilitate its transport across biological barriers. frontiersin.orgnih.gov

Table 1: Potential Nanocarrier Systems for this compound Delivery

Delivery PlatformCompositionPotential Advantages for this compound Research
Liposomes Phospholipid bilayersBiocompatible; can encapsulate both hydrophilic and hydrophobic peptides; surface can be modified for targeted delivery. nih.govpharmaexcipients.comresearchgate.net
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Offer sustained release profiles; protect the peptide from enzymatic degradation; high stability in biological fluids. frontiersin.org
Solid Lipid Nanoparticles (SLNs) Solid lipidsHigh stability; can be produced without organic solvents; suitable for protecting peptides from gastrointestinal degradation. frontiersin.org
Hydrogels Cross-linked polymer networksProvide a hydrated environment, preserving peptide structure; allow for localized and sustained release.

The encapsulation of this compound into these delivery systems is anticipated to enhance its efficacy in preclinical studies by ensuring it reaches its target sites in an active state and at therapeutic concentrations. researchgate.net

Exploration of Synergistic Interactions Between this compound and Other Bioactive Molecules

The investigation of synergistic interactions, where the combined effect of two or more molecules is greater than the sum of their individual effects, is a promising frontier in peptide research. acs.org For this compound, which has demonstrated antimicrobial properties, exploring its synergy with conventional antibiotics could reveal pathways to combat multidrug-resistant bacteria. dovepress.com Such combinations could allow for lower concentrations of both the peptide and the antibiotic, potentially reducing toxicity and slowing the development of resistance. mdpi.comfrontiersin.org

Mechanisms of synergy often involve the peptide disrupting the bacterial membrane, which in turn facilitates the entry of the antibiotic to its intracellular target. acs.orgfrontiersin.org

Table 2: Investigational Synergistic Combinations for this compound

Bioactive Molecule ClassPotential Synergistic Effect with this compoundResearch Rationale
Conventional Antibiotics Enhanced antimicrobial activity against resistant strains. dovepress.comThis compound may permeabilize bacterial membranes, increasing antibiotic uptake. acs.org
Other Antimicrobial Peptides (AMPs) Broader spectrum of activity; reduced likelihood of resistance. mdpi.comDifferent AMPs may target different aspects of the microbial cell, leading to a multi-pronged attack.
Anticancer Agents Increased cytotoxicity towards cancer cells.This compound could potentially disrupt cancer cell membranes, enhancing the delivery of chemotherapeutic drugs.
Peptide-Drug Conjugates (PDCs) Targeted delivery of a cytotoxic payload. nih.govnih.govmdpi.comThis compound could be used as a component of a PDC to improve cell penetration or targeting. frontiersin.org

Future studies will likely employ checkerboard assays to systematically evaluate the synergistic potential of this compound with a wide range of bioactive compounds.

Integration of this compound Research with Nanotechnology for Advanced Bio-Sensing and Material Applications

The unique properties of peptides, such as their specificity and ability to self-assemble, make them ideal candidates for integration with nanotechnology. nih.govresearchgate.net Peptide-based biosensors are an emerging field, offering high sensitivity and selectivity for detecting various analytes. researchgate.netmdpi.commdpi.com this compound could be engineered to act as a biorecognition element in biosensors designed to detect specific pathogens or biomarkers.

Furthermore, peptides can be used to template the growth of nanomaterials or to functionalize nanoparticle surfaces, creating hybrid materials with novel properties. nih.gov

Table 3: Potential Nanotechnology Applications of this compound

Application AreaDescriptionPotential Role of this compound
Bio-Sensing Development of sensors for detecting biological targets. researchgate.netanr.frAs a biorecognition element that specifically binds to a target analyte, leading to a detectable signal. mdpi.com
Nanomaterial Functionalization Coating nanoparticles to improve their biocompatibility or to add specific functionalities. nih.govFunctionalizing nanoparticles to enhance their antimicrobial properties or to target them to specific cells.
Self-Assembled Nanostructures Formation of ordered structures like nanotubes or nanowires. mdpi.comThe this compound sequence could be modified to promote self-assembly into functional nanomaterials.

The convergence of peptide science and nanotechnology holds significant promise for creating advanced materials and diagnostic tools based on the this compound scaffold.

High-Resolution Structural Biology Techniques for this compound Complexes with Biological Targets

Understanding the three-dimensional structure of this compound when it is interacting with its biological targets is fundamental to elucidating its mechanism of action and for guiding rational drug design. High-resolution structural biology techniques are indispensable for this purpose.

X-ray Crystallography : This technique can provide atomic-level detail of this compound bound to its target proteins or receptors. pepdd.comnih.gov Successful crystallization of such complexes would reveal the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, that govern binding. nih.govacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is particularly powerful for studying the structure and dynamics of peptides in solution and in membrane-mimetic environments. ingentaconnect.comhalric.eunih.gov Solid-state NMR can determine the orientation and depth of insertion of this compound within a lipid bilayer, which is crucial for understanding its membrane-disrupting activities. researchgate.netacs.org

Cryo-Electron Microscopy (Cryo-EM) : For larger complexes involving this compound, cryo-EM is emerging as a valuable tool for structure determination without the need for crystallization.

These structural insights are critical for structure-activity relationship (SAR) studies, where modifications to the peptide sequence can be designed to enhance activity or specificity.

Interdisciplinary Research Approaches Combining Peptide Chemistry, Microbiology, and Immunology for this compound

A comprehensive understanding of this compound's biological role and therapeutic potential can only be achieved through interdisciplinary collaboration. The complex nature of this peptide necessitates a multi-faceted approach.

Peptide Chemistry : Synthetic chemists can create analogues of this compound with modified amino acid sequences to probe structure-activity relationships, improve stability, and reduce potential toxicity. frontiersin.org

Microbiology : Microbiologists are essential for evaluating the antimicrobial spectrum of this compound and its synergistic effects with other agents against clinically relevant pathogens, including those forming biofilms. dovepress.com

Immunology : Investigating the immunomodulatory properties of this compound is a key research area. Many amphibian-derived peptides have been shown to influence immune responses, and understanding these effects is crucial for any potential therapeutic development. royalsocietypublishing.org

By combining these disciplines, researchers can gain a holistic view of this compound, from its fundamental chemical properties to its complex interactions within a biological system. royalsocietypublishing.org

Ethical Considerations in Research Utilizing Naturally Derived Peptides from Endangered Species

The Rufous-spotted torrent frog (Amolops loloensis), the source of this compound, inhabits specific ecosystems that may be vulnerable to environmental changes. nih.gov While many species in the Amolops genus are listed as "Least Concern" by the IUCN, some are threatened by habitat loss due to factors like deforestation and dam construction. amphibiaweb.orgamphibiaweb.orgthainationalparks.comwii.gov.in This raises important ethical questions regarding the bioprospecting of peptides from potentially endangered or threatened species.

To mitigate these concerns, modern peptide research relies heavily on recombinant DNA technology and chemical synthesis. frontiersin.org Once the amino acid sequence of a naturally occurring peptide like this compound is determined, it can be produced in the laboratory in large quantities without any further impact on the source organism or its habitat. nih.gov This approach not only ensures a sustainable supply of the peptide for research but also aligns with conservation efforts.

Future research involving novel peptides from natural sources must be conducted with a strong commitment to ethical practices, including collaboration with local authorities and adherence to international conventions on biodiversity.

Q & A

Q. How should researchers present this compound’s structural and functional data in publications?

  • Standards : Include high-resolution figures of NMR/MS spectra, annotated with peak assignments. For functional assays, use heatmaps or dose-response curves with error bars. Follow journal-specific guidelines for supplementary materials (e.g., .cif files for crystallography) .
  • Checklist : Validate instrument calibration (e.g., Shimadzu HPLC) and deposit protocols in platforms like protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.